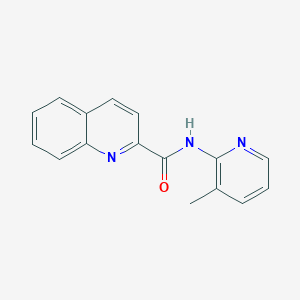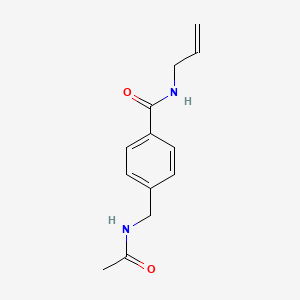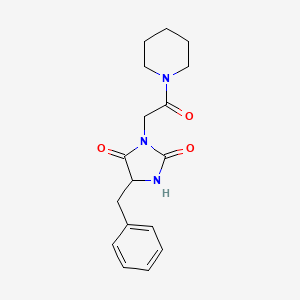
N-(3-methylpyridin-2-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)quinoline-2-carboxamide, also known as MPTQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide is not fully understood. However, it has been suggested that N-(3-methylpyridin-2-yl)quinoline-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. N-(3-methylpyridin-2-yl)quinoline-2-carboxamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)quinoline-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N-(3-methylpyridin-2-yl)quinoline-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide is its broad range of pharmacological activities, which makes it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-methylpyridin-2-yl)quinoline-2-carboxamide. Another area of research is the identification of the precise mechanism of action of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide. Additionally, the potential of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, should be further explored. Finally, the development of more soluble forms of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide could improve its potential as a therapeutic agent in vivo.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)quinoline-2-carboxamide is a promising chemical compound that has gained significant attention in the field of scientific research. Its broad range of pharmacological activities makes it a promising candidate for the development of novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(3-methylpyridin-2-yl)quinoline-2-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(3-methylpyridin-2-yl)quinoline-2-carboxamide as a white solid with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)quinoline-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. N-(3-methylpyridin-2-yl)quinoline-2-carboxamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-4-10-17-15(11)19-16(20)14-9-8-12-6-2-3-7-13(12)18-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIRHIVQCXFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)



![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)
